![molecular formula C12H24N2O8 B2760550 [3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate CAS No. 1523571-98-3](/img/structure/B2760550.png)

[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

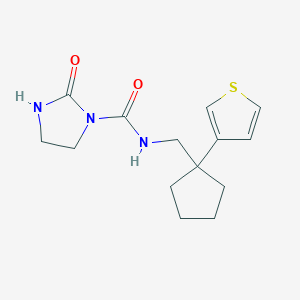

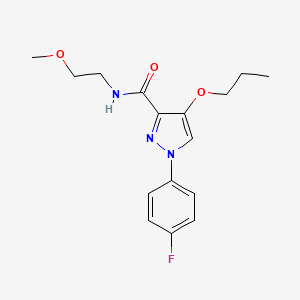

“[3-(Aminomethyl)oxetan-3-yl]methanol” is a chemical compound with the molecular formula C5H11NO2 . It is also known by its IUPAC name [3-(aminomethyl)-3-oxetanyl]methanol . The compound has a molecular weight of 117.15 .

Molecular Structure Analysis

The InChI code for “[3-(Aminomethyl)oxetan-3-yl]methanol” is 1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 . This code provides a specific representation of the molecule’s structure. The SMILES string for this compound is NCC1(COC1)CO , which is another way to represent the molecular structure.Physical And Chemical Properties Analysis

“[3-(Aminomethyl)oxetan-3-yl]methanol” is a compound with a molecular weight of 117.15 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .科学的研究の応用

Sustainable Chemical Synthesis

A significant application of methanol in scientific research is as a sustainable C1 source for chemical syntheses, such as the selective N-formylation and N-methylation of amines. Methanol's use demonstrates an eco-friendly approach to chemical reactions, providing a green alternative for functionalizing amines in moderate to excellent yields. Mechanistic studies highlight the reversible and irreversible hydrogenation processes that enhance selectivity in these reactions, presenting methanol as a viable and efficient reactant for developing sustainable chemical processes (Choi & Hong, 2018).

Catalytic Asymmetric Synthesis

Methanol also finds application in catalytic asymmetric synthesis. The synthesis of enantiopure compounds, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, from readily available starting materials highlights methanol's role in facilitating highly enantioselective reactions. These reactions, achieved with catalytic amounts of chiral compounds, underscore the potential of methanol in asymmetric catalysis, providing pathways to high enantiomeric excesses and demonstrating its utility in the synthesis of complex organic molecules (Wang et al., 2008).

Biochemical Applications

In biochemical research, methanol is used as a solubilizing agent to investigate transmembrane proteins and peptides. Studies using methanol reveal its significant impact on lipid dynamics, such as accelerating the flip-flop and transfer kinetics of lipids in biological membranes. This property of methanol aids in understanding the structural and functional relationships associated with membrane composition, highlighting its importance in biomembrane and proteolipid studies (Nguyen et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H312, H314, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO2.C2H2O4/c2*6-1-5(2-7)3-8-4-5;3-1(4)2(5)6/h2*7H,1-4,6H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJASASOKZSYAGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CO.C1C(CO1)(CN)CO.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)

![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)